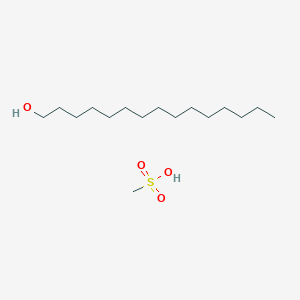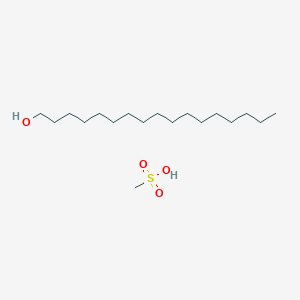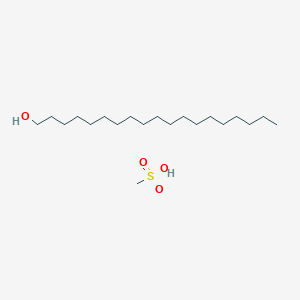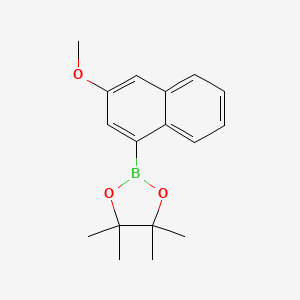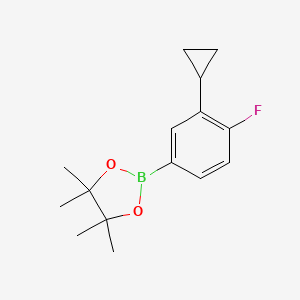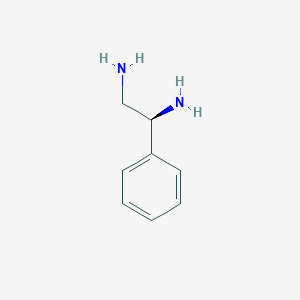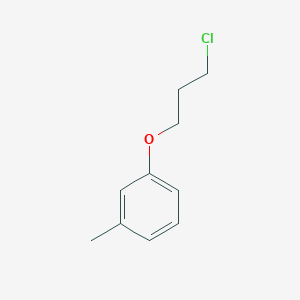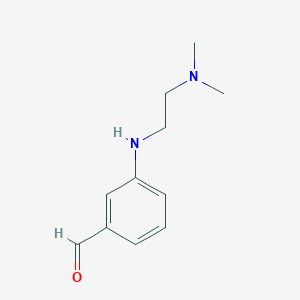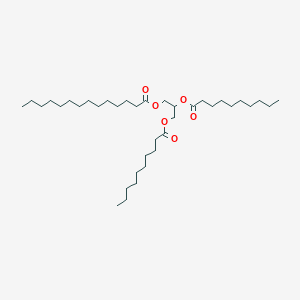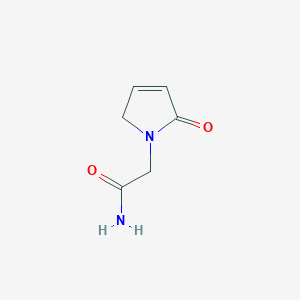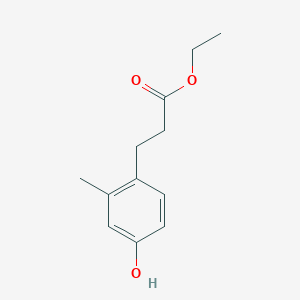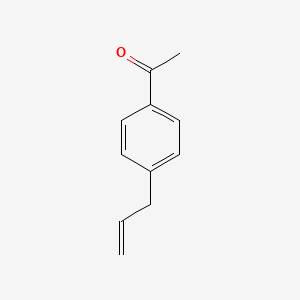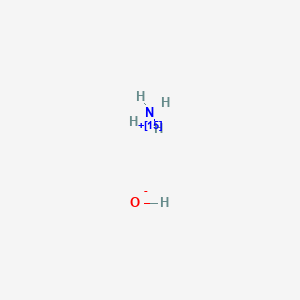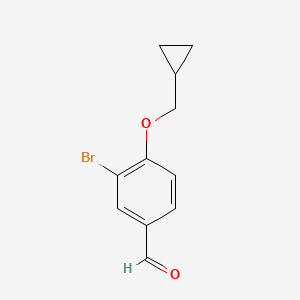
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde
Overview
Description
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde is a chemical compound with the molecular formula C8H7BrO2 . It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent .
Synthesis Analysis
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde involves the solvent-free bromination of 4-methoxybenzaldehyde . The brominating reagent used in this process is 1,3-di-n-butylimidazolium tribromide .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde can be viewed using Java or Javascript . The IUPAC Standard InChI for this compound is InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .Chemical Reactions Analysis
The bromoaryl group of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde include a molecular weight of 215.044 and a melting point of 51-54 °C . The SMILES string for this compound is COc1ccc(C=O)cc1Br .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The synthetic processes involving derivatives of bromo-benzaldehyde, like 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde, contribute significantly to organic synthesis and chemical research. For instance, the transformation of p-hydroxy benzaldehyde into various substituted benzaldehydes, through bromination and subsequent reactions, underlines the versatility of bromo-benzaldehyde derivatives in synthesizing complex molecules (Yangyu Feng, 2002). Similarly, the use of bromophenols as photolabile protecting groups demonstrates the role of brominated compounds in selective protection and deprotection strategies, which are crucial in the synthesis of sensitive chemical entities (Min Lu et al., 2003).
Catalysis and Material Science
In the realm of catalysis and material science, brominated benzaldehydes serve as key intermediates. For example, the synthesis of impurities in pharmaceutical compounds demonstrates the application of bromo-benzaldehyde derivatives in refining chemical processes to enhance purity and yield, which is essential for the development of high-quality pharmaceuticals (Han Zhang et al., 2014). Furthermore, the development of tetra-nuclear macrocyclic complexes and their use as catalysts in oxidation reactions showcase the integration of bromo-benzaldehyde derivatives in catalytic systems, offering pathways to more efficient and selective chemical transformations (L. Wang et al., 2021).
Biological Activities
Beyond synthetic chemistry, bromo-benzaldehyde derivatives are explored for their biological activities. Isolation of bromophenols from marine sources and their evaluation for cytotoxic, antimicrobial, and antibacterial activities highlight the potential of brominated compounds in the development of new therapeutic agents. These compounds offer a promising avenue for the discovery of novel drugs with specific biological activities (Han Lijun et al., 2005).
Molecular Structure and Spectroscopy
The study of the molecular structure, vibrational spectroscopy, and electronic properties of brominated benzaldehydes, through techniques like X-ray crystallography and DFT calculations, provides deep insights into the physicochemical properties of these compounds. Such studies are crucial for the design of materials and molecules with tailored properties for specific applications (C. Arunagiri et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 3-Bromo-4-fluorobenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde may be used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative via Mukaiyama aldol reaction, synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, and preparation of 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene . It can also be used as a starting reagent for the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one .
properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVMXZVOFUFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(cyclopropylmethoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


